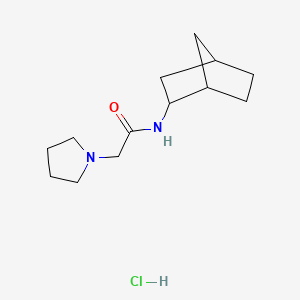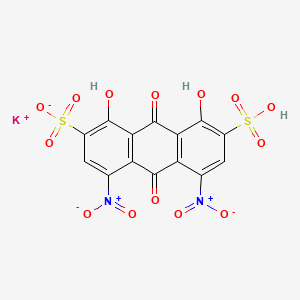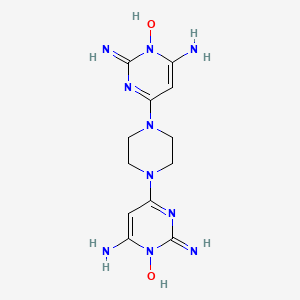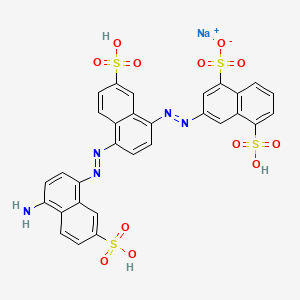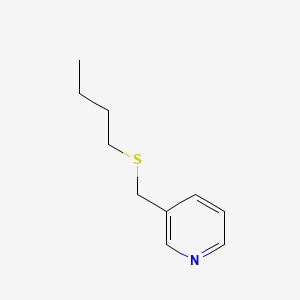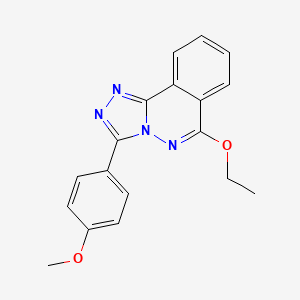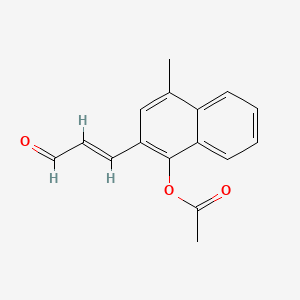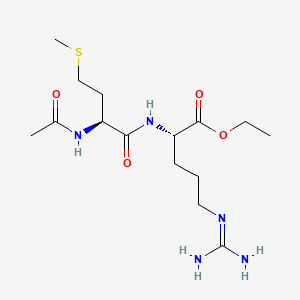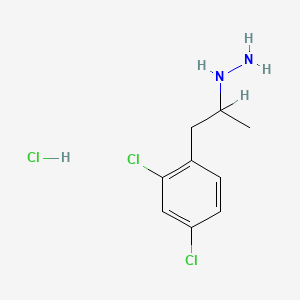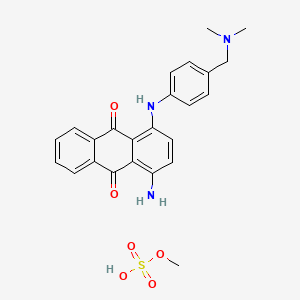
2-Amino-1-(2,5-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one is an aromatic ether that is structurally characterized by a 1,4-dimethoxybenzene ring substituted at position 2 by a 2-amino-1-hydroxyethyl group . This compound is known for its role as a metabolite of midodrine, a medication used to treat orthostatic hypotension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one typically involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol . This process can be carried out using various reducing agents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the intended application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard and intermediate in the synthesis of other compounds.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: As a metabolite of midodrine, it is relevant in the study of treatments for orthostatic hypotension.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one involves the stimulation of alpha-adrenergic receptors in both arterial and venous systems . This stimulation leads to vasoconstriction, which helps in increasing blood pressure without directly affecting the central nervous system or cardiac function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone: This compound is similar in structure but contains a bromine atom, which can alter its chemical properties and biological activity.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound is closely related and shares similar chemical properties.
Uniqueness
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern and its role as a metabolite of midodrine. This gives it distinct pharmacological properties and makes it valuable in medical research .
Propiedades
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFIJLKOVJRFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784138-79-0 |
Source


|
| Record name | 1-(2,5 Dimethoxyphenyl)-2-aminoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784138790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5 DIMETHOXYPHENYL)-2-AMINOETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D38RFU2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
